Propanamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(4-nitrophenyl)azo]phenyl]-
Description
Propanamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(4-nitrophenyl)azo]phenyl]- (CAS: 1533-76-2) is a synthetic azo compound with the molecular formula C23H27N5O7 and a molecular weight of 485.49 g/mol . It features a central phenyl ring substituted with a 4-nitrophenylazo group and a bis(2-(acetyloxy)ethyl)amino moiety. The compound is primarily used in dye applications, particularly in textiles, due to its ability to form stable chromophores. Its structural complexity allows for strong light absorption in the visible spectrum, making it suitable for industrial colorants.
Properties
CAS No. |
1533-76-2 |
|---|---|
Molecular Formula |
C23H27N5O7 |
Molecular Weight |
485.5 g/mol |
IUPAC Name |
2-[N-(2-acetyloxyethyl)-4-[(4-nitrophenyl)diazenyl]-3-(propanoylamino)anilino]ethyl acetate |
InChI |
InChI=1S/C23H27N5O7/c1-4-23(31)24-22-15-20(27(11-13-34-16(2)29)12-14-35-17(3)30)9-10-21(22)26-25-18-5-7-19(8-6-18)28(32)33/h5-10,15H,4,11-14H2,1-3H3,(H,24,31) |
InChI Key |
OHTHBMRATHPWLV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)N(CCOC(=O)C)CCOC(=O)C)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthetic Route
| Step | Reaction Type | Reagents & Conditions | Description |
|---|---|---|---|
| 1 | Diazotization | 4-Nitroaniline, NaNO2, HCl, 0–5 °C | Formation of 4-nitrobenzenediazonium salt under acidic and cold conditions to stabilize diazonium intermediate. |
| 2 | Azo Coupling | Diazonium salt + 3-aminophenyl derivative | Coupling at the ortho or para position to form the azo bond, yielding 4-nitrophenylazo-substituted aniline derivative. |
| 3 | Amination | Bis(2-hydroxyethyl)amine, acetylation agents | Introduction of bis(2-(acetyloxy)ethyl)amino group via reaction with bis(2-hydroxyethyl)amine followed by acetylation to install acetyloxy groups. |
| 4 | Acylation | Propanoyl chloride, base (e.g., pyridine) | Formation of the propanamide group by acylation of the amine functionality with propanoyl chloride under controlled temperature. |
This synthetic outline is consistent with azo dye preparation protocols and functional group transformations documented in organic synthesis literature.
Detailed Reaction Conditions and Yields
- Diazotization: Typically performed in aqueous HCl at 0–5 °C with sodium nitrite (NaNO2) to avoid decomposition of the diazonium salt.
- Azo Coupling: Conducted in mildly alkaline to neutral pH to facilitate electrophilic aromatic substitution, often in aqueous or mixed solvent systems.
- Amination and Acetylation: Bis(2-hydroxyethyl)amine is reacted with the azo compound, followed by acetylation using acetic anhydride or acetyl chloride to yield the bis(2-(acetyloxy)ethyl)amino substituent.
- Acylation: Propanoyl chloride is added dropwise to the amine under inert atmosphere with pyridine or triethylamine as base to scavenge HCl byproduct.
Reported yields for each step generally range from 70% to 90%, with overall yields around 50–60% after purification.
Analytical Characterization of the Compound
To confirm the structure and purity of Propanamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(4-nitrophenyl)azo]phenyl]-, the following analytical techniques are employed:
Data Tables Summarizing Key Properties and Preparation Parameters
Research Discoveries and Applications Related to Preparation
- The introduction of bis(2-(acetyloxy)ethyl)amino groups enhances solubility and dyeing properties, facilitating applications in textile dyeing and materials science.
- Multi-step synthesis involving diazotization and azo coupling is a well-established route for preparing azo dyes with functionalized side chains.
- Optimization of acetylation conditions improves stability and reduces hydrolysis of acetyloxy groups during storage and application.
- HPLC methods developed for this compound allow precise monitoring of synthesis progress and purity, enabling scale-up and quality control.
- Environmental assessments indicate that derivatives of this compound require careful handling due to potential toxicity, influencing synthetic route design to minimize hazardous byproducts.
Chemical Reactions Analysis
Propanamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(4-nitrophenyl)azo]phenyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products depending on the reagents and conditions used.
Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
Industrial Applications
-
Textile Dyeing
- Propanamide is primarily used as a dye, specifically known as Disperse Red 167. It is utilized for coloring synthetic fibers such as polyester and nylon due to its excellent fastness properties and vibrant color output .
- The dyeing process involves dispersing the compound in water, where it interacts with the fibers to impart color.
- Colorant in Plastics
- Biological Research
Safety and Environmental Considerations
Propanamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(4-nitrophenyl)azo]phenyl]- has been assessed for environmental impact due to its persistence and potential toxicity. Regulatory bodies have classified it under various safety guidelines:
- GHS Classification : Not classified as hazardous.
- Environmental Concerns : There are concerns regarding its accumulation in aquatic organisms and potential ecological effects, leading to ongoing assessments by environmental agencies .
Case Studies
- Assessment of Azo Dyes
- Dyeing Efficiency Studies
- Research investigating the efficiency of Propanamide in dyeing polyester fabrics demonstrated that it provides superior color fastness compared to other dyes. This study emphasized the importance of optimizing dyeing conditions (temperature, pH, and time) to maximize color uptake and minimize environmental impact .
Mechanism of Action
The mechanism of action of Propanamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(4-nitrophenyl)azo]phenyl]- involves its interaction with molecular targets in the environment or biological systems. The azo group in the compound can undergo reduction to form amines, which can then interact with various molecular pathways . The exact molecular targets and pathways involved depend on the specific application and conditions under which the compound is used .
Comparison with Similar Compounds
Stilbene Azobenzene Derivatives (Samples 1 and 2)
Sample 1: 3-(4-(bis(2-(trityloxy)ethyl)amino)phenyl)-2-(4-(4-nitrophenyl)diazenyl)phenyl)acrylonitrile Sample 2: 3-(4-(bis(2-(trityloxy)ethyl)amino)phenyl)-2-(4-(2-bromo-4-nitrophenyl)diazenyl)phenyl)acrylonitrile
Both compounds share a similar azo backbone with the target compound but differ in substituents. Sample 2 includes a bromine atom on the phenyl ring, enhancing its electron-donating capacity. This modification improves holographic recording efficiency compared to Sample 1 .
Chlorinated Analog: N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]propanamide (CAS: 26850-12-4)
This compound replaces the 4-nitrophenyl group with a 2-chloro-4-nitrophenyl substituent. The chlorine atom increases molecular polarity and stability, making it suitable for high-temperature dyeing processes. Its molecular weight (505.91 g/mol ) is higher than the target compound due to the chlorine atom .
| Property | Target Compound | Chlorinated Analog |
|---|---|---|
| Substituent | 4-Nitrophenyl | 2-Chloro-4-nitrophenyl |
| Molecular Weight | 485.49 g/mol | 505.91 g/mol |
| Thermal Stability | Moderate | High |
Disperse Dyes: Disperse Red 167 and Disperse Blue 79
Disperse Red 167 (CAS: 61968-52-3) and Disperse Blue 79 (CAS: 12239-34-8) are commercial dyes with structural similarities to the target compound. Disperse Red 167 includes a 2-chloro-4-nitrophenylazo group, while Disperse Blue 79 features a 2-bromo-4,6-dinitrophenylazo substituent. These compounds exhibit broader absorption spectra due to additional electron-withdrawing groups (e.g., bromine, nitro) .
Key Research Findings
Electron Effects : Bromine or chlorine substituents (e.g., Sample 2, Disperse Blue 79) enhance electron withdrawal, shifting absorption maxima to longer wavelengths .
Thermal Stability : Chlorinated analogs exhibit superior stability, enabling use in high-temperature applications .
Synthetic Complexity : The target compound’s synthesis involves fewer steps compared to Disperse Blue 79, which requires bromination and nitration .
Biological Activity
Propanamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(4-nitrophenyl)azo]phenyl]- (CAS No. 73287-49-7), is a complex organic compound notable for its structural features, including azo, nitro, and amide groups. This compound has garnered attention for its potential biological activities and applications in various fields such as chemistry, biology, and medicine. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.
Chemical Structure and Functional Groups
The chemical structure of Propanamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(4-nitrophenyl)azo]phenyl]- can be summarized as follows:
- Azo Group : Known for its role in dye chemistry; it can interact with biological systems.
- Nitro Group : Capable of undergoing reduction to form amine derivatives, which may exhibit different biological properties.
- Amide Group : Often involved in interactions with biological receptors and enzymes.
The presence of these functional groups contributes to the compound's reactivity and potential biological activity.
The biological activity of this compound is influenced by its structural features. The azo group can be reduced within biological environments, potentially leading to the formation of active amines that may have therapeutic effects. The compound may interact with specific enzymes or receptors in biological systems, leading to alterations in cellular processes .
Research Findings
Recent studies have explored the potential applications of Propanamide in various domains:
- Antimicrobial Activity : Research indicates that azo compounds can exhibit antimicrobial properties. The presence of the nitro group may enhance this activity by facilitating interactions with microbial cell membranes .
- Anticancer Properties : Some derivatives of azo compounds have shown promise in inhibiting cancer cell proliferation. The reduction of the azo group to amines could lead to the formation of cytotoxic agents against specific cancer types .
- Biochemical Assays : The compound's functional groups make it a candidate for use in biochemical assays to study enzyme interactions and cellular processes .
Case Studies
- Antimicrobial Efficacy : A study demonstrated that derivatives of azo compounds exhibited significant antimicrobial activity against various bacterial strains. The mechanism was attributed to disruption of bacterial cell wall integrity .
- Cytotoxicity in Cancer Cells : Another investigation assessed the cytotoxic effects of similar azo compounds on breast cancer cell lines. Results indicated that certain modifications led to enhanced cell death compared to unmodified compounds .
Synthesis and Preparation Methods
The synthesis of Propanamide involves several key steps:
- Formation of the Azo Compound : This involves diazotization followed by coupling with an appropriate phenolic or aniline derivative.
- Introduction of the Bis(2-(acetyloxy)ethyl)amino Group : This step includes reacting the azo compound with bis(2-(acetyloxy)ethyl)amine.
- Formation of the Propanamide Group : Acylation with propanoyl chloride finalizes the synthesis .
Table 1: Summary of Synthesis Steps
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Diazotization | 2-methyl-4-nitroaniline |
| 2 | Coupling | A suitable phenol or aniline |
| 3 | Acylation | Propanoyl chloride |
Q & A
Basic Research Questions
Q. What methodologies are recommended for the synthesis and purification of Propanamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(4-nitrophenyl)azo]phenyl]-?
- Answer : Synthesis typically involves coupling reactions, such as azo-coupling between aromatic amines and nitroaryl diazonium salts. Purification can be achieved via column chromatography using silica gel (60–120 mesh) and a gradient elution system (e.g., ethyl acetate/hexane, 3:7 to 1:1). Purity should be verified by HPLC (>95%) with a C18 reverse-phase column and UV detection at 450 nm, exploiting the compound's azo chromophore .
Q. How can spectroscopic techniques (e.g., NMR, IR, UV-Vis) be optimized for characterizing this compound?
- Answer :
- NMR : Use deuterated DMSO-d6 as solvent to resolve aromatic protons (δ 7.2–8.5 ppm) and acetyloxy groups (δ 1.8–2.2 ppm). Assign peaks using 2D-COSY and HSQC for structural confirmation.
- IR : Focus on the azo group (N=N stretch at ~1440–1520 cm⁻¹) and ester carbonyl (C=O at ~1730 cm⁻¹).
- UV-Vis : Measure in ethanol with λ_max ~450–500 nm (azo group) and ~300 nm (nitrophenyl absorption). Use a quartz cuvette and baseline correction for accuracy .
Q. What experimental design strategies minimize variability in solubility and stability studies?
- Answer : Employ a factorial design (e.g., 2³ design) to test solubility in solvents (DMSO, ethanol, chloroform) under varying temperatures (25°C, 40°C) and pH (4–8). Stability can be assessed via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Use ANOVA to identify significant factors .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the azo and nitro groups in catalytic or photochemical applications?
- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution, HOMO-LUMO gaps, and transition states for azo bond cleavage or nitro group reduction. Pair with experimental validation (e.g., cyclic voltammetry for redox potentials) to refine computational parameters .
Q. What mechanistic insights explain contradictory data in thermal degradation studies?
- Answer : Thermogravimetric analysis (TGA) under nitrogen/air may show conflicting degradation pathways (e.g., ester hydrolysis vs. azo bond rupture). Use hyphenated techniques like TGA-FTIR or Py-GC/MS to identify volatile degradation products. Kinetic modeling (e.g., Flynn-Wall-Ozawa method) can resolve activation energies and dominant mechanisms .
Q. How do substituents (e.g., acetyloxy, nitrophenyl) influence intermolecular interactions in supramolecular assemblies?
- Answer : X-ray crystallography or molecular docking studies reveal π-π stacking between nitrophenyl groups and hydrogen bonding via amide/ester moieties. Compare with analogs (e.g., methyl instead of acetyloxy) using DSC to assess melting point trends and Hirshfeld surface analysis for interaction quantification .
Q. What advanced chromatographic methods resolve co-eluting impurities in this compound?
- Answer : Use UPLC with a BEH C18 column (1.7 µm particles) and mobile phase optimization (e.g., 0.1% formic acid in water/acetonitrile). For chiral impurities, employ chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) with polar organic mode. Validate via MS/MS fragmentation patterns .
Methodological Resources
- Statistical Design : Reference CRDC 2020 guidelines (RDF2050108) for process control and simulation in chemical engineering .
- Safety Protocols : Follow NIOSH guidelines for handling azo/nitro compounds, including PPE (nitrile gloves, lab coat) and fume hood use .
- Data Analysis : Leverage ICReDD’s reaction path search tools for computational-experimental feedback loops .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
